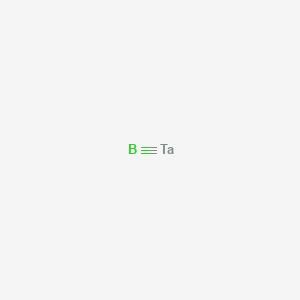

Tantalum boride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tantalum boride can be achieved through several methods. A notable approach involves the microwave plasma chemical vapor deposition (MPCVD), where boron is diffused into tantalum using plasma initiated from a feedgas mixture containing hydrogen and diborane. This method results in the formation of tantalum borides along with a solid solution hardening effect due to boron-induced lattice strain, contributing to its notable hardness (Rau et al., 2019). Another synthesis route is through self-propagating high-temperature synthesis (SHS) from elemental powder compacts, allowing for the formation of various tantalum boride phases depending on the boron content in the powder mixture (Yeh & Wang, 2011).

Molecular Structure Analysis

The molecular and electronic structure of di-tantalum boride clusters has been studied using photoelectron spectroscopy and density functional calculations. These studies reveal strong boron-boron and tantalum-tantalum bonding, with the lowest energy structures being bipyramidal, where boron atoms form an equatorial belt around the Ta-Ta dimer (Xie et al., 2013).

Chemical Reactions and Properties

Tantalum boride coatings have been explored for their biocompatibility and potential in improving osteogenesis at the bio-nano interface. Such coatings enhance cell proliferation and adhesion while inhibiting the inflammatory response, indicating their advantageous chemical properties for biomedical applications (Li et al., 2020).

Physical Properties Analysis

The physical properties of tantalum borides are significantly influenced by their synthesis. For instance, the diffusion approach using MPCVD shows that the substrate temperature and bias can influence the hardness, attributed to the formation of TaB_2 and the boron-induced lattice strain (Rau et al., 2019).

Applications De Recherche Scientifique

-

Electrocatalysis

- Tantalum boride is used in the field of electrocatalysis .

- The structurally ordered intermetallic borides, including Tantalum boride, are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity .

- The synthesis of phase-pure, well-defined intermetallic borides, most of which are suitable for catalytic studies .

- The boride-catalyzed reactions and the important roles of boron in tuning electrocatalytic performances are highlighted .

-

Powder Metallurgy and Metal Ceramics

- Tantalum boride has applications in the field of Powder Metallurgy and Metal Ceramics .

- Two mechanisms of mechanochemical solid-phase reactions are observed when tantalum and boron powder mixtures are ground in the same conditions but at different contents of the starting components .

- The substitutional solid solution decomposes at 50 at.% B in the starting mixture and stimulates the self-propagating mechanochemical synthesis reaction to form the TaB phase .

- The supersaturated interstitial solid solution, whose formation is controlled by the diffusion of boron atoms into tantalum, shows up at a boron content of 66 at.% and gradually decomposes to form the TaB2 phase .

-

Extreme Hardness

-

Advanced Catalysts

-

Electrical Conductivity

-

High-Power Q-Switched Lasers

Safety And Hazards

Propriétés

IUPAC Name |

boranylidynetantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDAIYZKROTZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Ta] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BTa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tantalum boride | |

CAS RN |

12007-07-7 | |

| Record name | Tantalum boride (TaB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum boride (TaB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum boride (TaB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum monoboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)